Hydroxy-PEG7-Boc

描述

属性

分子式 |

C21H42O10 |

|---|---|

分子量 |

454.6 g/mol |

IUPAC 名称 |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C21H42O10/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h22H,4-19H2,1-3H3 |

InChI 键 |

MEUULGVIOWAYGZ-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>97% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Hydroxy-PEG7-t-butyl ester |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to Hydroxy-PEG7-Boc: A Versatile Linker in Advanced Drug Development

For Immediate Release

This technical guide provides an in-depth overview of Hydroxy-PEG7-Boc, a heterobifunctional linker increasingly utilized by researchers, chemists, and drug development professionals. This document details its chemical properties, applications—with a focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—and provides illustrative experimental protocols.

Core Compound Specifications

This compound, systematically named N-Boc-PEG7-alcohol, is a key reagent in the construction of complex therapeutic molecules. Its structure features a terminal hydroxyl group and a Boc-protected amine, connected by a seven-unit polyethylene glycol (PEG) spacer. This configuration offers a combination of hydrophilicity, biocompatibility, and versatile reactivity.

| Property | Value | Citation |

| Chemical Name | N-Boc-PEG7-alcohol | |

| Synonyms | This compound, Boc-NH-PEG7-OH | |

| CAS Number | 1292268-13-3 | |

| Molecular Formula | C₁₉H₃₉NO₉ | |

| Molecular Weight | 425.51 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C |

Applications in Drug Development

The primary utility of this compound lies in its role as a flexible linker in the synthesis of bifunctional molecules. The PEG chain enhances the solubility and pharmacokinetic properties of the final conjugate, while the terminal functional groups allow for sequential conjugation to different molecular entities.

PROTAC Synthesis

In the field of targeted protein degradation, this compound serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The length and flexibility of the PEG7 chain are critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2]

Antibody-Drug Conjugate (ADC) Development

In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can improve the solubility and stability of the ADC and may reduce its immunogenicity.[3]

Experimental Protocols

The following are representative protocols illustrating the use of this compound and similar molecules in synthetic workflows.

Boc Deprotection of this compound

The removal of the Boc protecting group is a common step to expose the amine for subsequent conjugation.

Materials:

-

N-Boc-PEG7-alcohol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-PEG7-alcohol in DCM (e.g., 0.1 M solution).

-

Add an excess of TFA (e.g., 5-10 equivalents) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Solid-Phase Synthesis of a PROTAC using a PEG Linker

This protocol outlines a general workflow for the solid-phase synthesis of a PROTAC, which can be adapted for use with this compound following its activation (e.g., tosylation or conversion to an alkyl halide). The following is a representative protocol using a pre-activated PEG linker.[4]

Materials:

-

E3 ligase ligand-functionalized resin (e.g., pomalidomide on resin)

-

Activated this compound (e.g., Tosyl-PEG7-NH-Boc)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Target of interest (POI) ligand with a carboxylic acid group

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

Procedure:

Linker Attachment:

-

Swell the E3 ligase ligand-functionalized resin in DMF.

-

To the resin, add a solution of activated this compound (2 equivalents) and DIPEA (4 equivalents) in DMF.

-

Shake the reaction mixture at room temperature for 24 hours.

-

Wash the resin thoroughly with DMF, DCM, and MeOH. Dry the resin under vacuum.

POI Ligand Coupling:

-

Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker.

-

Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DCM.

-

To the resin, add a solution of the POI ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Shake the mixture at room temperature for 16 hours.

-

Wash the resin with DMF, DCM, and MeOH.

Cleavage and Purification:

-

Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., TFA/water/triisopropylsilane).

-

Purify the crude product by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

Visualization of Key Processes

To further elucidate the role of this compound, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for PROTAC synthesis.

References

An In-depth Technical Guide to Hydroxy-PEG7-Boc: Structure, Function, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG7-Boc is a discrete polyethylene glycol (dPEG®) linker that is increasingly utilized in the development of advanced therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule, featuring a terminal hydroxyl group and a Boc-protected amine, offers a versatile platform for conjugating different molecular entities. The seven-unit polyethylene glycol chain imparts favorable physicochemical properties, such as enhanced solubility and reduced immunogenicity, to the resulting conjugate. This technical guide provides a comprehensive overview of the structure and functional groups of this compound, summarizes its key quantitative data, details relevant experimental protocols for its use, and illustrates its role in PROTAC-mediated protein degradation.

Structure and Functional Groups of this compound

This compound is a chemical entity characterized by a defined chain of seven ethylene glycol units. This discrete nature ensures a homogenous product, which is a significant advantage over traditional polydisperse PEG polymers in pharmaceutical applications. The molecule possesses two key functional groups at its termini:

-

Hydroxyl (-OH) group: This primary alcohol serves as a versatile handle for a variety of chemical transformations. It can be activated or modified to react with other functional groups, such as carboxylic acids, to form ester linkages, or it can be converted into other reactive moieties.

-

Boc-protected amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a range of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This primary amine can then be used for conjugation, for example, through amide bond formation with a carboxylic acid.

The polyethylene glycol backbone itself is a flexible, hydrophilic chain that enhances the aqueous solubility of the molecule and any conjugate it is a part of.[1][2]

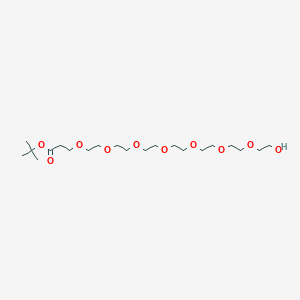

Caption: Chemical structure of this compound.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design, including stoichiometry calculations and solvent selection.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₉NO₉ | [3][4] |

| Molecular Weight | 425.51 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid/oil | [4][5] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO, and Water | [5][7] |

| Storage Conditions | Recommended at -20°C for long-term storage | [4] |

Experimental Protocols

The utility of this compound lies in its ability to be sequentially deprotected and conjugated to other molecules. Below are detailed protocols for the key experimental steps.

Boc Deprotection of this compound to Yield Hydroxy-PEG7-Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine, which is then available for subsequent conjugation.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add TFA (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.

-

The resulting crude product is the TFA salt of the amine. For neutralization, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine, Hydroxy-PEG7-NH₂.

References

- 1. This compound | PEG Linkers | Ambeed.com [ambeed.com]

- 2. precisepeg.com [precisepeg.com]

- 3. N-Boc-PEG7-alcohol | C19H39NO9 | CID 56647371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-amino-PEG7-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. file.leyan.com [file.leyan.com]

- 7. t-Boc-Aminooxy-PEG7-amine, 2226611-29-4 | BroadPharm [broadpharm.com]

The Strategic Imperative of PEG Linkers in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3][4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[6] The PROTAC molecule simultaneously binds to a target protein and an E3 ligase, forming a ternary complex.[2][5] This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[2][6][7] The PROTAC itself is not degraded and can act catalytically to destroy multiple protein copies.[6][7]

PEG linkers, composed of repeating ethylene glycol units, are the most common motifs incorporated into PROTAC structures.[3][8] Their prevalence is due to several key advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTACs, which are often large, complex molecules prone to poor solubility.[4][5][][10] This is crucial for their handling and bioavailability.

-

Increased Flexibility: PEG linkers provide significant conformational flexibility, allowing the PROTAC to adopt multiple orientations.[11] This increases the probability of forming a stable and productive ternary complex, which is essential for efficient ubiquitination.[11][12]

-

Tunable Length: The length of the PEG linker can be easily and systematically varied.[3][8] This is a critical parameter, as the optimal distance between the POI and the E3 ligase is crucial for degradation efficacy and must often be determined empirically.[12][13][14]

-

Improved Physicochemical Properties: By incorporating PEG motifs, researchers can tune important properties like the topological polar surface area (TPSA), which can influence cell permeability.[3]

The Impact of PEG Linkers on PROTAC Performance

The linker is a critical determinant of a PROTAC's overall success, influencing everything from ternary complex formation to pharmacokinetic properties.[11]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane, a phenomenon known as the "chameleon effect".[1][11]

Optimizing Ternary Complex Formation

The formation of a stable ternary complex is the cornerstone of PROTAC activity.[11] The linker's length and flexibility are paramount in this process. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the complex.[11]

-

Too short: A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[]

-

Too long: An excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding and may not effectively bring the two proteins into the required proximity for efficient ubiquitination.[12][]

The optimal PEG linker length is therefore a delicate balance that must be determined for each specific POI-ligand-E3 ligase system.[3]

Quantitative Data on PEG Linker Performance

Systematic variation of PEG linker length is a common strategy to optimize PROTAC potency. The following tables summarize quantitative data from published studies, illustrating the impact of linker composition on physicochemical properties and degradation efficacy.

Table 1: Physicochemical Properties of Illustrative PROTACs with PEG Linkers

| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA |

|---|---|---|---|---|---|---|---|

| MZ1 | BRD4 | VHL | 4-unit PEG | 1.8 | 210.3 | 5 | 16 |

| ARV-825 | BET proteins | CRBN | 3-unit PEG | 4.5 | 195.1 | 3 | 14 |

| dBET1 | BET proteins | CRBN | 4-unit PEG | 3.9 | 204.3 | 3 | 15 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]

Table 2: Degradation Efficacy of PROTACs with Varying PEG Linker Lengths

| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

|---|---|---|---|---|---|---|

| MZ1 | BRD4 | VHL | 4-unit PEG | ~25 | >90% | [Ciulli et al., 2015][16] |

| ARV-825 | BET proteins | CRBN | 3-unit PEG | <1 | >95% | [Lu et al., 2015][16] |

| dBET1 | BET proteins | CRBN | 4-unit PEG | 4 | >98% | [Winter et al., 2015][16] |

| RC-1 | BTK | CRBN | 6-unit PEG | 15 | ~95% | [Zorba et al., 2018][17] |

| NC-1 | BTK | CRBN | 6-unit PEG | 2.2 | 97% | [Zorba et al., 2018][17] |

Data is illustrative and compiled from various sources in the literature. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent.[1][3]

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker. This example assumes the POI ligand has a carboxylic acid handle and the E3 ligase ligand has an amine handle.

Materials & Reagents:

-

POI ligand-COOH (1.0 eq)

-

E3 ligase ligand-NH₂ (1.2 eq)

-

Amine-PEG-Carboxylic Acid linker (e.g., NH₂-PEGn-COOH) (1.1 eq)

-

HATU (1.5 eq) or HBTU/HOBt (1.5 eq each) as coupling agent

-

DIPEA (N,N-Diisopropylethylamine) (3.0-5.0 eq) as a base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Step A: Coupling of POI Ligand to PEG Linker

-

Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add the coupling agent HATU (1.5 eq) and the base DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the Amine-PEG-Carboxylic Acid linker (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting POI-Linker intermediate by flash chromatography or HPLC to obtain the pure product.

-

-

Step B: Coupling of POI-Linker to E3 Ligase Ligand

-

Dissolve the purified POI-Linker intermediate (1.0 eq) from Step A in anhydrous DMF.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes for activation.

-

Add the E3 ligase ligand-NH₂ (1.2 eq) to the mixture.

-

Stir at room temperature for 4-16 hours, monitoring by LC-MS.

-

Perform an aqueous workup as described in Step A.6 and A.7.

-

Purify the final PROTAC product by reverse-phase HPLC.

-

Characterize the final product by LC-MS and ¹H/¹³C NMR to confirm its identity and purity.

-

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[1][18]

Materials & Reagents:

-

Cell line expressing the target protein

-

PROTAC compound and appropriate inactive control

-

Cell culture medium, FBS, and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 0.1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the old medium from the cells and add the medium containing the PROTAC dilutions.

-

Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize the protein lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Repeat steps 7-10 for the loading control antibody.

-

-

Detection and Analysis:

-

Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).[16]

-

Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.[18]

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration and use a non-linear regression model (e.g., [inhibitor] vs. normalized response -- Variable slope) to determine the DC₅₀ and Dₘₐₓ values.[16]

-

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1][3] Advances in structural biology, computational modeling, and a deeper understanding of the complex interplay between the linker, the POI, and the E3 ligase will continue to enable the design of PROTACs with superior potency, selectivity, and drug-like properties, further expanding the therapeutic potential of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Solubility Profile of Hydroxy-PEG7-Boc in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG7-Boc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2] Understanding the solubility of this linker is critical for its effective handling, reaction optimization, and formulation.

Core Concepts: Predicting Solubility

The solubility of this compound is dictated by the interplay of its distinct structural components:

-

tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.[3]

-

Polyethylene Glycol (PEG) Chain: The seven-unit PEG chain is flexible and hydrophilic, contributing significantly to solubility in a wide array of polar organic solvents through hydrogen bonding.[3][]

-

Terminal Hydroxyl Group: The hydroxyl (-OH) group is polar and capable of hydrogen bonding, further enhancing solubility in polar protic solvents.

Based on these features, this compound is anticipated to exhibit favorable solubility in a range of common organic solvents.

Inferred Solubility Data

While direct, quantitative solubility data for this compound is not extensively published, strong inferences can be drawn from structurally analogous molecules. The following table summarizes the expected solubility based on data from similar Boc-protected PEG compounds and general principles of PEG chemistry.[3][][5][]

| Solvent | Classification | Predicted Solubility of this compound | Rationale / Analog Data |

| Dichloromethane (DCM) | Chlorinated | High | Structurally similar N-Boc-PEG-alcohols and amides show good solubility in DCM.[5] The Boc group contributes to this solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is an excellent solvent for many PEGylated molecules and Boc-protected compounds.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent known to dissolve a wide range of PEG derivatives.[5] |

| Tetrahydrofuran (THF) | Ether | Moderate to High | THF is a common solvent for PEG-containing molecules.[7] |

| Methanol (MeOH) | Polar Protic | High | The PEG chain and terminal hydroxyl group allow for strong hydrogen bonding with methanol. |

| Ethanol (EtOH) | Polar Protic | High | Similar to methanol, ethanol is expected to be a good solvent due to its polar and protic nature.[] |

| Ethyl Acetate (EtOAc) | Ester | Moderate | The polarity is lower than alcohols, but the ester group can interact with the PEG chain. |

| Acetonitrile (ACN) | Polar Aprotic | High | Acetonitrile is a versatile solvent for polar organic molecules, including PEG derivatives.[][7] |

| Water | Aqueous | Moderate to High | The hydrophilic PEG chain and hydroxyl group promote aqueous solubility.[][5] |

| Toluene | Nonpolar Aromatic | Low to Moderate | While the Boc group provides some lipophilicity, the long, polar PEG chain limits solubility in nonpolar solvents like toluene.[][] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, it is recommended to perform experimental determination. The following protocol outlines a general method for assessing the solubility of this compound.

Objective: To determine the approximate solubility of this compound in selected organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DCM, DMF, DMSO, MeOH)

-

Small vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small, excess amount of this compound (e.g., 10-20 mg) into a series of labeled vials.

-

Add a defined volume (e.g., 1.0 mL) of the respective organic solvent to each vial.

-

Cap the vials tightly and vortex for 2-5 minutes to facilitate dissolution.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually inspect the vials for any undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

-

Analysis of the Supernatant:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are disturbed.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated analytical technique (e.g., HPLC) to determine the concentration of dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizing the Solubility Assessment Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for experimental solubility determination of this compound.

Conclusion

While direct quantitative solubility data for this compound is limited in public literature, a strong predictive assessment can be made based on its structural components and data from analogous molecules. It is expected to be highly soluble in common polar organic solvents such as DCM, DMF, DMSO, and alcohols. For applications demanding precise concentration control, the provided experimental protocol offers a robust method for determining its solubility in specific solvent systems.

References

Synthesis and Purification of Hydroxy-PEG7-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG7-Boc, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The strategic placement of a terminal hydroxyl group and a Boc-protected amine allows for sequential and controlled conjugation to different molecular entities.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective mono-functionalization of heptaethylene glycol. The primary challenge lies in achieving mono-protection in high yield, avoiding the formation of the di-Boc protected byproduct. The following protocol is a representative method based on established principles of amine protection.

Experimental Protocol: Mono-Boc Protection of Heptaethylene Glycol

Materials:

-

Heptaethylene glycol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve heptaethylene glycol (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine or DIPEA (1.1 equivalents) to the solution.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath). The sub-stoichiometric amount of Boc₂O is crucial to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification of this compound

The crude product from the synthesis will contain a mixture of the desired mono-protected product, unreacted heptaethylene glycol, and the di-Boc protected byproduct. Purification is essential to isolate the this compound with high purity.

Experimental Protocol: Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Hexanes or Heptane

-

Ethyl acetate

-

Dichloromethane (optional)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 100%). The polarity of the solvent system may need to be optimized based on TLC analysis of the crude mixture.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow oil.

Data Presentation

The following tables summarize typical data obtained during the synthesis and purification of this compound. Please note that actual values may vary depending on the specific reaction conditions and scale.

Table 1: Reactant Stoichiometry and Reaction Conditions

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| Heptaethylene glycol | 310.37 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.9 - 1.0 |

| Triethylamine (TEA) | 101.19 | 1.1 |

| Condition | Value | |

| Solvent | Anhydrous Dichloromethane | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12 - 24 hours |

Table 2: Typical Yield and Purity

| Parameter | Value |

| Crude Yield | >90% |

| Purified Yield | 40 - 60% |

| Purity (by LC-MS or NMR) | >95% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

A Technical Guide to Bioconjugation Using Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bioconjugation utilizing heterobifunctional polyethylene glycol (PEG) linkers. It covers the core principles, benefits, and practical applications of these versatile tools in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the knowledge for successful bioconjugate design and synthesis.

Introduction to Bioconjugation and the Role of PEG Linkers

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid construct. This technique is pivotal in drug development, diagnostics, and various biomedical applications.[1] A key component in many bioconjugation strategies is the linker, a molecule that connects the two entities.

Polyethylene glycol (PEG) has emerged as a gold standard for linkers due to its unique properties. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[1][2] Its inclusion in a bioconjugate can confer several significant advantages:

-

Improved Solubility and Stability: PEG's hydrophilic nature enhances the solubility of hydrophobic drugs and prevents aggregation of protein-based therapeutics.[3][4]

-

Enhanced Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which reduces renal clearance and extends its circulation half-life in the body.[3][4][5] This often allows for less frequent dosing.

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of a protein therapeutic, reducing its recognition by the immune system and minimizing the risk of an anti-drug antibody response.[1][2]

Heterobifunctional PEG Linkers: The Key to Controlled Conjugation

Heterobifunctional linkers are distinguished by the presence of two different reactive functional groups at either end of the PEG chain.[6] This dual reactivity is crucial for controlled, sequential conjugation, allowing for the specific and efficient linking of two different molecules, such as an antibody and a small molecule drug.[6] This contrasts with homobifunctional linkers, which have identical reactive groups and can lead to unwanted polymerization or self-conjugation.

The general structure of a heterobifunctional PEG linker facilitates the precise assembly of complex bioconjugates, a principle widely applied in advanced therapeutic design.

Quantitative Properties of Common Heterobifunctional PEG Linkers

The choice of a heterobifunctional PEG linker is critical and depends on the specific application, the functional groups available on the molecules to be conjugated, and the desired spacing and flexibility. Below is a table summarizing the properties of several commercially available heterobifunctional PEG linkers.

| Linker Name | Functional Group 1 (Reactivity) | Functional Group 2 (Reactivity) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Features |

| SM(PEG)₄ | NHS Ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 24.6 | 513.50 | Water-soluble alternative to SMCC.[7] |

| SM(PEG)₁₂ | NHS Ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 53.3 | 865.92 | Longer spacer arm for reduced steric hindrance.[7][8] |

| Mal-PEG₁-NHS ester | Maleimide (Sulfhydryl-reactive) | NHS Ester (Amine-reactive) | - | 310.3 | Short PEG spacer.[9] |

| Maleimide-PEG₂-NHS ester | Maleimide (Sulfhydryl-reactive) | NHS Ester (Amine-reactive) | - | 425.39 | Intermediate length PEG spacer.[10] |

| DBCO-PEG₄-NHS ester | DBCO (Azide-reactive, copper-free click chemistry) | NHS Ester (Amine-reactive) | - | 649.68 | Enables bioorthogonal conjugation.[11][12][13] |

| DBCO-PEG₆-NHS ester | DBCO (Azide-reactive, copper-free click chemistry) | NHS Ester (Amine-reactive) | - | - | Longer PEG spacer for increased solubility and flexibility.[14] |

| (MAL)₃-4ARMPEG-NHS | 3x Maleimide (Sulfhydryl-reactive) | 1x NHS Ester (Amine-reactive) | - | Varies | Multi-arm linker for higher drug-to-antibody ratios.[15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Two-Step Amine-to-Sulfhydryl Conjugation using SM(PEG)n

This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a small molecule drug or peptide).

Materials:

-

Amine-containing protein (1-10 mg/mL)

-

SM(PEG)n crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sulfhydryl-containing molecule

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Protein Preparation: Dissolve the amine-containing protein in Conjugation Buffer.

-

Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of the SM(PEG)n crosslinker in anhydrous DMF or DMSO.

-

Antibody Activation:

-

Add a 10- to 20-fold molar excess of the SM(PEG)n stock solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[7]

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted SM(PEG)n using a desalting column equilibrated with Conjugation Buffer.[7]

-

-

Conjugation to Sulfhydryl-Containing Molecule:

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol (e.g., cysteine) to react with any remaining maleimide groups.

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted molecules.[17]

Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an amine-containing biomolecule to an azide-containing molecule.

Materials:

-

Amine-containing protein/peptide

-

DBCO-PEG-NHS ester

-

Azide-containing molecule

-

Anhydrous DMF or DMSO

-

Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS, HEPES, borate buffer).[18][19] Do not use Tris or glycine buffers.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Preparation of Amine-Containing Molecule: Dissolve the protein or peptide in the Reaction Buffer. For a protein concentration of ≤ 5 mg/mL, use a 10-fold molar excess of the DBCO-PEG-NHS reagent. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[18]

-

DBCO-PEG-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[18]

-

Activation of Amine-Containing Molecule:

-

Add the calculated volume of the DBCO-PEG-NHS ester stock solution to the protein/peptide solution.

-

Incubate at room temperature for 30 minutes or on ice for 2 hours.[18]

-

-

Quenching the NHS Ester Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM Tris to quench any unreacted NHS ester.

-

Incubate for 5 minutes at room temperature.[18]

-

-

Purification of DBCO-activated Molecule (Optional but Recommended): Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column.

-

Click Reaction:

-

Add the azide-containing molecule to the solution of the DBCO-activated molecule.

-

Incubate the reaction at room temperature for 4-12 hours. Incubation at 4°C may require 2-12 hours.[18]

-

-

Final Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted components.[17]

Purification and Characterization of PEGylated Bioconjugates

Purification:

-

Size-Exclusion Chromatography (SEC): This is a primary method for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius, effectively removing smaller, unreacted PEG linkers and native proteins from the larger PEGylated conjugate.[7][17]

-

Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This property can be exploited by IEX to separate PEGylated species from un-PEGylated protein and to separate positional isomers.[17]

-

Hydrophobic Interaction Chromatography (HIC): While less common, HIC can sometimes be used as a supplementary purification step.[17]

Characterization:

-

Mass Spectrometry (MS): ESI-MS and MALDI-MS are powerful tools for characterizing PEGylated proteins. They can confirm the molecular weight of the conjugate, determine the degree of PEGylation (number of PEG chains attached), and identify the sites of conjugation.[20][21][22]

-

High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and Reverse-Phase HPLC (RP-HPLC) are used to assess the purity of the conjugate and quantify the amount of unreacted starting materials.[16]

Mandatory Visualizations

Signaling Pathway: EGFR Signaling Targeted by an Antibody-Drug Conjugate

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6][23] Its overexpression in many cancers makes it a prime target for therapies like ADCs.[1][6][24]

Experimental Workflow: Development of an Antibody-Drug Conjugate

The development of an ADC using a heterobifunctional PEG linker follows a structured workflow from initial conjugation to final characterization.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in modern bioconjugation, offering precise control over the assembly of complex biomolecules. Their ability to enhance solubility, stability, and pharmacokinetic properties has been instrumental in the advancement of targeted therapies. By understanding the properties of different linkers and following robust experimental protocols for conjugation, purification, and characterization, researchers can successfully develop novel and effective bioconjugates for a wide range of therapeutic and diagnostic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 4. tandfonline.com [tandfonline.com]

- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]

- 10. 马来酰亚胺-PEG2-琥珀酰亚胺酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. (MAL)3-4ARMPEG-NHS [jenkemusa.com]

- 16. creativepegworks.com [creativepegworks.com]

- 17. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creativepegworks.com [creativepegworks.com]

- 20. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. purepeg.com [purepeg.com]

- 24. Heterobifunctional PEG - Advanced BioChemicals [advancedbiochemicals.com]

The Core Principles of PEGylation for Protein and Peptide Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein or peptide, is a cornerstone strategy in biopharmaceutical development. This modification enhances the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the fundamental principles of PEGylation, including its effects on drug solubility, stability, and immunogenicity. Detailed experimental protocols for common PEGylation chemistries, purification of conjugates, and characterization techniques are presented. Furthermore, this guide includes quantitative data on the impact of PEGylation on protein half-life and visual diagrams of key workflows and reaction mechanisms to facilitate a deeper understanding of this critical bioconjugation technique.

Introduction to PEGylation

The covalent attachment of polyethylene glycol (PEG), a non-toxic and non-immunogenic polymer, to a therapeutic protein or peptide is a widely adopted strategy to enhance its clinical efficacy.[1][2] The pioneering work in the 1970s demonstrated that modifying proteins with PEG could significantly improve their stability and overall properties. This process, now known as PEGylation, has become a multi-billion dollar industry, with numerous FDA-approved PEGylated drugs on the market.[3]

The primary benefits of PEGylation stem from the physicochemical changes it imparts to the modified molecule. The attached PEG chains increase the hydrodynamic size of the protein, which reduces its renal clearance and prolongs its circulation time in the body. This "stealth" effect also shields the protein from proteolytic enzymes and the host's immune system, thereby decreasing its degradation and immunogenicity.[4] Consequently, PEGylated therapeutics often require less frequent administration, leading to improved patient compliance and quality of life.[4]

Chemistry of PEGylation

The covalent conjugation of PEG to a protein or peptide relies on the reaction between a functionalized PEG reagent and a specific amino acid residue on the protein surface. The choice of PEG reagent and reaction conditions determines the site of attachment and the number of PEG chains conjugated, which in turn influences the biological activity and pharmacokinetic profile of the final product.

Generations of PEGylation Chemistry

PEGylation strategies have evolved from non-specific, random conjugation methods ("first-generation") to more controlled and site-specific approaches ("second-generation").[3] First-generation methods often target the most abundant reactive groups on a protein's surface, such as the primary amines of lysine residues, leading to a heterogeneous mixture of PEGylated species.[3] Second-generation techniques aim for greater control over the PEGylation site to produce more homogeneous conjugates with preserved biological activity.

Common PEGylation Chemistries

Several chemical strategies are employed for PEGylating proteins and peptides, targeting different functional groups on the amino acid side chains.

-

Amine PEGylation: This is the most common approach due to the abundance of lysine residues on the surface of most proteins.[3] PEG reagents activated with N-hydroxysuccinimide (NHS) esters are frequently used to react with the primary amines of lysine residues and the N-terminal α-amino group, forming stable amide bonds.[5][6] Reductive amination using PEG-aldehyde is another method that can be directed towards the N-terminus under specific pH conditions.[3][7]

-

Thiol PEGylation: This strategy targets the sulfhydryl group of cysteine residues, offering a more site-specific approach as free cysteines are less common than lysines.[3][8] PEG-maleimide reagents react specifically with free thiols to form stable thioether bonds.[8] This method often involves genetically engineering a cysteine residue at a desired location on the protein.[8]

-

Carboxyl PEGylation: The carboxylic acid groups of aspartic and glutamic acid residues can also be targeted for PEGylation, although this is less common. This approach typically requires the activation of the carboxyl group before reaction with a PEG-amine derivative.

-

Enzymatic PEGylation: To achieve high site-specificity, enzymatic methods have been developed. For instance, transglutaminase can be used to catalyze the formation of a covalent bond between a PEG-amine and the side chain of a glutamine residue.[3][9]

Quantitative Effects of PEGylation on Protein Pharmacokinetics

The molecular weight of the attached PEG chain has a significant impact on the pharmacokinetic properties of the modified protein. Generally, a larger PEG molecule leads to a greater increase in the hydrodynamic radius, resulting in a longer plasma half-life and reduced clearance.[10][11][12]

| Protein | PEG Molecular Weight (kDa) | Fold Increase in Half-Life | Reference |

| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 25-fold | [13] |

| Recombinant Human Growth Hormone (rhGH) | 5 (4-5 molecules) | ~3.5-fold | [14] |

Note: This table presents examples of the quantitative effects of PEGylation. The actual impact can vary depending on the protein, the specific PEG reagent used, and the degree of PEGylation.

Experimental Protocols

General Workflow for Protein PEGylation

The process of creating and characterizing a PEGylated protein involves several key steps, from the initial reaction to the final analysis of the conjugate.

Protocol for Amine PEGylation using NHS Ester

This protocol provides a general guideline for the PEGylation of a protein using a Y-shaped 40 kDa PEG NHS ester (Y-NHS-40K).[5][15]

Materials:

-

Protein to be PEGylated

-

Y-NHS-40K

-

Phosphate buffer (or other amine-free buffer), pH 7.0-7.5

-

Dry, water-miscible solvent (e.g., DMF or DMSO)

Procedure:

-

Protein Preparation: Dissolve the protein in the chosen amine-free buffer at a concentration of at least 2 mg/mL.[5] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.[5]

-

PEG Reagent Preparation: Allow the vial of Y-NHS-40K to equilibrate to room temperature before opening to prevent moisture condensation.[5][16] Immediately before use, dissolve the required amount of Y-NHS-40K in a dry, water-miscible solvent.[5]

-

PEGylation Reaction:

-

Incubation: Incubate the reaction mixture at 0-5°C for approximately three hours or at room temperature for about one hour.[5] Reaction times may need to be optimized depending on the protein.[5]

-

Stopping the Reaction: The reaction can be stopped by adding a primary amine-containing buffer (e.g., Tris) or by proceeding directly to purification.

Purification of PEGylated Proteins

Purification is crucial to remove unreacted PEG, unreacted protein, and byproducts from the PEGylated conjugate.[] The most common methods are size exclusion chromatography (SEC) and ion-exchange chromatography (IEX).[7][][18]

Protocol for Purification by Size Exclusion Chromatography (SEC):

-

Column Equilibration: Equilibrate the SEC column with a suitable buffer, typically the buffer in which the final product will be stored.

-

Sample Loading: Load the PEGylation reaction mixture onto the equilibrated column.

-

Elution: Elute the sample with the equilibration buffer. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and smaller molecules.[]

-

Fraction Collection: Collect fractions and analyze them using SDS-PAGE or UV absorbance to identify the fractions containing the purified PEGylated protein.

Characterization of PEGylated Proteins

The purified PEGylated protein must be characterized to determine the degree of PEGylation, purity, and molecular weight.

Protocol for SDS-PAGE Analysis:

-

Sample Preparation: Mix the PEGylated protein sample with loading dye.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 7.5%) and run the electrophoresis at a constant current (e.g., 25 mA) for a sufficient time to achieve good separation.[19]

-

Staining: Stain the gel with a suitable protein stain (e.g., Coomassie blue) and then destain to visualize the protein bands.[19] The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a higher molecular weight band.[19]

Protocol for MALDI-TOF Mass Spectrometry Analysis:

-

Sample Preparation: Desalt the protein sample if necessary.[19]

-

Matrix Preparation: Prepare a solution of a suitable matrix, such as sinapinic acid for larger proteins or α-cyano-4-hydroxycinnamic acid (CHCA) for smaller peptides.[20]

-

Spotting: Mix the sample with the matrix solution and spot it onto a MALDI target plate. Allow it to air dry.[20]

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mass range.[20]

-

Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the molecular weight of the attached PEG moiety.[21]

Conclusion

PEGylation is a powerful and versatile technology for improving the therapeutic properties of proteins and peptides. By understanding the core principles of PEGylation chemistry, selecting the appropriate reagents and reaction conditions, and employing robust purification and characterization methods, researchers can develop novel biotherapeutics with enhanced efficacy and safety profiles. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. pharmiweb.com [pharmiweb.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Protein PEGylation [jenkemusa.com]

- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. broadpharm.com [broadpharm.com]

- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG7-Boc in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC.[1]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide the necessary flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.[1][] Hydroxy-PEG7-Boc is a bifunctional PEG linker featuring a terminal hydroxyl group for initial conjugation and a Boc-protected carboxylic acid for subsequent coupling, making it a versatile building block for the modular synthesis of PROTACs.[3][4]

This document provides a detailed protocol for the use of this compound in the synthesis of a PROTAC, using a Bromodomain and Extra-Terminal (BET) protein degrader as a representative example.

Overview of PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound is a sequential process that involves the following key steps:

-

Coupling of the first ligand to the hydroxyl terminus of the linker: The free hydroxyl group of this compound is reacted with a functionalized POI ligand or E3 ligase ligand.

-

Deprotection of the Boc group: The tert-butyloxycarbonyl (Boc) protecting group is removed from the other end of the linker to reveal a free carboxylic acid.

-

Coupling of the second ligand: The newly exposed carboxylic acid is coupled to the second ligand (either the E3 ligase ligand or the POI ligand, whichever was not used in the first step) to complete the PROTAC synthesis.

-

Purification and characterization: The final PROTAC is purified using chromatographic techniques and its identity and purity are confirmed by analytical methods.

Data Presentation

The following tables summarize key physicochemical properties of the this compound linker and representative quantitative data for BRD4-targeting PROTACs synthesized with PEG linkers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H40O10 |

| Molecular Weight | 440.53 g/mol |

| Appearance | Liquid |

| Solubility | Soluble in DMSO, DCM, DMF |

Table 2: Representative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers

| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| MZ1 | VHL | PEG | 8 | >95 | H661 |

| ARV-825 [5] | Cereblon | PEG | <1 | >95 | RS4;11 |

| Compound 21 [6] | Cereblon | PEG | 41.8 (IC50) | >75 | THP-1 |

| L134 (22a) [7] | DCAF11 | PEG | 7.36 | >98 | - |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is compiled from different studies and experimental conditions may vary.[]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a BRD4-targeting PROTAC using this compound, the BRD4 inhibitor JQ1 as the POI ligand, and a VHL E3 ligase ligand.

Materials

-

This compound

-

JQ1-acid (JQ1 with a carboxylic acid handle)

-

VHL ligand with a free amine (e.g., (S,R,S)-AHPC-PEG2-NH2 hydrochloride)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: Trifluoroacetic acid (TFA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Water

-

Purification supplies: Silica gel for column chromatography, Preparative HPLC system with a C18 column

-

Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectrometer

Protocol 1: Coupling of JQ1-acid to this compound

This step forms an ester linkage between the carboxylic acid of the JQ1 derivative and the hydroxyl group of the linker.

-

Dissolution: Dissolve JQ1-acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

-

Addition of Coupling Reagents: Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG7-Boc intermediate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to reveal the terminal carboxylic acid.

-

Dissolution: Dissolve the JQ1-PEG7-Boc intermediate in a solution of 50% TFA in DCM.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting JQ1-PEG7-acid is typically used in the next step without further purification.

Protocol 3: Coupling of VHL Ligand

This final step forms an amide bond between the deprotected linker and the VHL ligand.

-

Dissolution: Dissolve the crude JQ1-PEG7-acid from the previous step and the VHL ligand-amine (1.1 eq) in anhydrous DMF.

-

Addition of Coupling Reagents: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours. Monitor the reaction by LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the final PROTAC by preparative RP-HPLC to yield the pure product.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Mandatory Visualization

PROTAC Synthesis Workflow

Caption: A representative workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly useful and versatile linker for the modular synthesis of PROTACs. Its distinct functionalities at each terminus allow for a controlled and sequential assembly of the final heterobifunctional molecule. The incorporation of a seven-unit PEG chain can impart favorable physicochemical properties, such as increased solubility and appropriate flexibility, which are often crucial for achieving potent protein degradation. The detailed protocol provided herein serves as a comprehensive guide for researchers in the synthesis and application of this valuable tool in the development of novel protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Step-by-Step Guide for Boc Deprotection of Hydroxy-PEG7-Boc

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis and is particularly valuable in the functionalization of polyethylene glycol (PEG) linkers.[1][2] Its popularity is due to its stability under various conditions and its straightforward removal under acidic conditions.[1] This document provides a detailed protocol for the deprotection of the Boc group from Hydroxy-PEG7-Boc, yielding the corresponding amine. The primary reagent for this transformation is trifluoroacetic acid (TFA), which facilitates efficient and clean cleavage of the Boc group.[1][3]

The mechanism of TFA-mediated Boc deprotection proceeds via an acid-catalyzed pathway.[1][4] The carbonyl oxygen of the Boc group is first protonated by TFA, leading to the formation of an unstable intermediate. This intermediate then fragments, releasing a stable tert-butyl cation and a carbamic acid.[1][4] The carbamic acid is unstable and rapidly decarboxylates, yielding the free amine and carbon dioxide gas.[1][4] The newly formed amine is then protonated by the excess TFA in the reaction mixture to form the trifluoroacetate salt.[1] It is crucial to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas.[1][4]

Experimental Protocols

Materials and Reagents

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Diethyl ether, cold

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes the standard procedure for the removal of the Boc protecting group from this compound using a solution of trifluoroacetic acid in dichloromethane.

-

Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1–0.2 M.[3]

-

Cooling: Cool the solution to 0 °C using an ice bath.[3]

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20–50% (v/v).[3]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue to stir for an additional 1–4 hours.[1][3]

-

Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until all the starting material has been consumed.[3]

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]

-

Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[3] At this stage, the deprotected product is the TFA salt, which can be used directly for some applications.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[3] This should be done carefully to avoid hydrolysis of other sensitive groups.

-

Extraction and Drying: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected Hydroxy-PEG7-Amine.[3]

-

Precipitation (Alternative to Extraction): As an alternative to an aqueous workup, the deprotected PEG product can often be precipitated from the reaction mixture by adding cold diethyl ether.[1][3] The resulting precipitate can then be collected by filtration or centrifugation.[1]

Data Presentation

The following table summarizes the typical reaction conditions for the Boc deprotection of PEGylated compounds.

| Parameter | Condition | Notes |

| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group.[1][3] |

| Hydrochloric Acid (HCl) | A 4M solution in 1,4-dioxane can also be used as a stronger acid system.[3] | |

| Solvent | Dichloromethane (DCM) | A common solvent that provides good solubility for both the PEG conjugate and TFA.[3] |

| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can be used if deprotection is sluggish.[3] |

| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature and then allowed to warm.[3] |

| Reaction Time | 1-4 hours | The reaction should be monitored to determine the point of completion.[1][3] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Boc deprotection of this compound.

Caption: A typical experimental workflow for TFA-mediated Boc removal.

References

Application Notes and Protocols for Conjugating Hydroxy-PEG7-Boc to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG7-Boc is a heterobifunctional polyethylene glycol (PEG) linker widely used in bioconjugation, targeted drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). This linker features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group. The PEG7 spacer enhances aqueous solubility and provides a flexible chain, while the two distinct functional groups allow for sequential, orthogonal conjugation strategies.

Directly conjugating the hydroxyl group of the PEG linker to a primary amine is not chemically feasible due to the poor leaving group nature of the hydroxide ion. Therefore, a two-step chemical activation strategy is required. This document provides a detailed protocol for the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to a molecule containing a primary amine.

Principle of the Reaction

The conjugation process involves two key chemical transformations:

-

Activation of the Hydroxyl Group : The terminal hydroxyl group is converted into a better leaving group. A common and highly efficient method is tosylation, where the -OH group is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction replaces the hydroxyl group with a tosylate (-OTs) group, which is an excellent leaving group for nucleophilic substitution reactions.

-

Nucleophilic Substitution : The resulting activated Tosyl-PEG7-Boc is then reacted with a molecule containing a primary amine (R-NH₂). The amine acts as a nucleophile, attacking the carbon adjacent to the tosylate group and displacing it to form a stable secondary amine linkage.